2-(4-Chloro-3-cyanophenyl)-5-methoxybenzoic acid
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Overview
Description
2-(4-Chloro-3-cyanophenyl)-5-methoxybenzoic acid is an organic compound characterized by the presence of a chloro, cyano, and methoxy substituent on a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-cyanophenyl)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-chloro-3-cyanophenyl, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Diazotization: The amine is converted to a diazonium salt.
Coupling: The diazonium salt is coupled with 5-methoxybenzoic acid to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-cyanophenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 2-(4-Chloro-3-cyanophenyl)-5-carboxybenzoic acid.
Reduction: 2-(4-Chloro-3-aminophenyl)-5-methoxybenzoic acid.
Substitution: 2-(4-Methoxy-3-cyanophenyl)-5-methoxybenzoic acid.
Scientific Research Applications
2-(4-Chloro-3-cyanophenyl)-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-cyanophenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The chloro and cyano groups can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3-cyanophenyl)acetic acid
- 2-(4-Chloro-3-cyanophenyl)benzoic acid
- 2-(4-Chloro-3-cyanophenyl)-5-hydroxybenzoic acid
Uniqueness
2-(4-Chloro-3-cyanophenyl)-5-methoxybenzoic acid is unique due to the presence of both a methoxy and a cyano group on the benzoic acid core. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-chloro-3-cyanophenyl)-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c1-20-11-3-4-12(13(7-11)15(18)19)9-2-5-14(16)10(6-9)8-17/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETLBQQCTSKSRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690777 |
Source
|
Record name | 4'-Chloro-3'-cyano-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261912-77-9 |
Source
|
Record name | 4'-Chloro-3'-cyano-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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